3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride
CAS No.: 1220032-33-6
Cat. No.: VC2671566
Molecular Formula: C17H28ClNO
Molecular Weight: 297.9 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride - 1220032-33-6](/images/structure/VC2671566.png)
Specification
CAS No. | 1220032-33-6 |
---|---|
Molecular Formula | C17H28ClNO |
Molecular Weight | 297.9 g/mol |
IUPAC Name | 3-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C17H27NO.ClH/c1-13(2)17-7-6-16(11-14(17)3)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H |
Standard InChI Key | ITQPWFKWESQVRE-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)OCCC2CCCNC2)C(C)C.Cl |
Canonical SMILES | CC1=C(C=CC(=C1)OCCC2CCCNC2)C(C)C.Cl |
Introduction
Chemical Identity and Structure
3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride is characterized by a piperidine ring connected via an ethyl linker to a phenoxy group, which bears isopropyl and methyl substituents. This chemical structure combines several functional moieties that contribute to its properties and potential applications.
Basic Information
Property | Value |
---|---|
CAS Number | 1220032-33-6 |
Molecular Formula | C₁₇H₂₈ClNO |
Molecular Weight | 297.9 g/mol |
IUPAC Name | 3-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride |
The compound features a piperidine ring with the ethyl linker attached at the 3-position, differentiating it from its 2-position isomer . The phenoxy group contains a methyl substituent at the 3-position and an isopropyl group at the 4-position, creating a distinct spatial arrangement that may influence its chemical reactivity and biological activity .
Structural Characteristics
The compound consists of several key structural components:
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A piperidine ring with a basic nitrogen atom (protonated in the hydrochloride salt form)
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An ethyl linker connecting the piperidine to the phenoxy group
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A phenoxy group with methyl and isopropyl substituents in specific positions
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A chloride counterion forming the hydrochloride salt
This arrangement creates a molecule with both hydrophilic (the protonated piperidine) and hydrophobic regions (the substituted phenoxy group), potentially allowing it to interact with various biological targets .
Physical and Chemical Properties
The physical and chemical properties of 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride are determined by its structural features and the presence of specific functional groups.
Physical Properties
While specific physical property data for this exact compound is limited in the available sources, piperidine hydrochloride salts typically appear as crystalline solids with characteristic melting points . The presence of the hydrochloride salt form increases water solubility compared to the free base form, which is an important consideration for pharmaceutical applications .
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by:
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The basic piperidine nitrogen, which can participate in acid-base reactions
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The ether linkage of the phenoxy group, which is relatively stable but can undergo cleavage under certain conditions
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The alkyl substituents (methyl and isopropyl) which contribute to the hydrophobicity and steric properties
The hydrochloride salt form provides stability for storage while allowing conversion to the free base form under basic conditions, as is common with similar piperidine derivatives .
Related Compounds and Structural Analogs
3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride belongs to a broader family of phenoxypiperidine derivatives with various structural modifications.
Positional Isomers
A notable structural analog is 2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride (CAS: 1220032-35-8), which differs only in the position of the ethyl linker attachment to the piperidine ring (position 2 instead of position 3) . This positional isomer shares many physicochemical properties but may exhibit different biological activities due to the altered spatial arrangement.
Other Structural Analogs
Several other related compounds with modifications to the core structure include:
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3-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride (CAS: 1220016-58-9), which lacks the methyl group on the phenoxy moiety
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3-[2-(3-Methylphenoxy)ethyl]piperidine (CAS: 946727-35-1), which lacks the isopropyl group and exists as the free base rather than the hydrochloride salt
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3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride (CAS: 1219982-75-8), which has a different arrangement of the substituents on the phenoxy group
These structural variations provide opportunities for comparative studies examining the structure-activity relationships of this class of compounds.
Current Research and Future Perspectives
Research involving piperidine derivatives continues to evolve, with ongoing interest in their potential applications across multiple fields.
Structure-Activity Relationship Studies
Compounds like 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride are valuable in structure-activity relationship (SAR) studies, where systematic modifications to the core structure help identify optimal properties for specific applications. By comparing the properties and activities of various analogs, researchers can determine which structural features are critical for desired functions.
Emerging Applications
Based on the research trends for related compounds, potential emerging applications for this class of molecules may include:
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Development of novel pharmaceutical agents targeting specific receptor systems
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Use as building blocks in the synthesis of more complex molecules with therapeutic potential
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Applications in chemical biology as probes for studying biological systems
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Potential utility in catalysis or other chemical process applications
Research into piperidine derivatives has shown their versatility across multiple application areas, suggesting that compounds like 3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride may find utility in diverse fields as research continues.
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